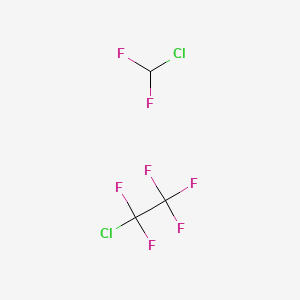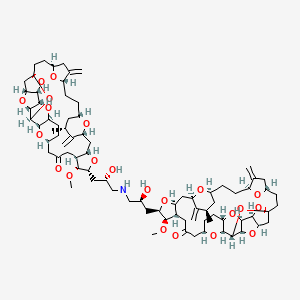
Eribulin Dimer Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eribulin Dimer Impurity is a byproduct that can be formed during the synthesis of eribulin mesylate, a microtubule-targeting agent used in the treatment of metastatic breast cancer. Eribulin mesylate is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. The presence of impurities like the this compound can affect the purity, quality, and safety of the drug, making it crucial to understand and control these impurities during the manufacturing process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of eribulin mesylate involves complex chemical reactions, and the formation of Eribulin Dimer Impurity can occur during these processes. One of the synthetic routes involves the use of halichondrin B as a starting material, which undergoes multiple steps, including fragment coupling and catalytic asymmetric reactions . The reaction conditions must be carefully controlled to minimize the formation of dimeric impurities .
Industrial Production Methods: In industrial production, the synthesis of eribulin mesylate aims to avoid the generation of dimeric impurities. This can be achieved by optimizing the reaction conditions and using specific reagents that prevent the formation of such impurities . The process involves rigorous quality control measures to ensure the final product meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions: Eribulin Dimer Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of the impurity .
Wissenschaftliche Forschungsanwendungen
Eribulin Dimer Impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used as a reference standard for quality control, method validation, and stability studies . It is also valuable in the identification of unknown impurities and the assessment of genotoxic potential . Additionally, understanding the behavior of this compound can provide insights into the mechanisms of drug action and the development of more effective and safer therapeutic agents .
Wirkmechanismus
The mechanism of action of Eribulin Dimer Impurity is related to its interaction with microtubules. Eribulin mesylate, the parent compound, binds to the vinca domain of tubulin and inhibits the polymerization of tubulin, leading to microtubule arrest . This action disrupts the mitotic spindle, causing cell cycle arrest and apoptosis in cancer cells . The dimer impurity may exhibit similar interactions, although its specific effects and molecular targets may differ .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Eribulin Dimer Impurity include other impurities formed during the synthesis of eribulin mesylate, such as Eribulin Impurity 1, Eribulin Impurity 2, and Eribulin Impurity 3 . These impurities share structural similarities with the parent compound and can affect the overall quality of the drug .
Uniqueness: this compound is unique due to its dimeric structure, which distinguishes it from other impurities. This structural difference can influence its chemical behavior, reactivity, and potential biological effects . Understanding these unique properties is essential for developing strategies to control and minimize the presence of such impurities in pharmaceutical products .
Eigenschaften
Molekularformel |
C80H115NO22 |
|---|---|
Molekulargewicht |
1442.8 g/mol |
IUPAC-Name |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2-hydroxy-3-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]propyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |
InChI |
InChI=1S/C80H115NO22/c1-37-21-47-9-13-55-39(3)23-51(88-55)17-19-79-33-65-71(100-79)73-75(98-65)77(102-79)69-57(96-73)15-11-49(92-69)25-43(82)27-53-61(31-59(90-47)41(37)5)94-63(67(53)86-7)29-45(84)35-81-36-46(85)30-64-68(87-8)54-28-44(83)26-50-12-16-58-70(93-50)78-76-74(97-58)72-66(99-76)34-80(101-72,103-78)20-18-52-24-40(4)56(89-52)14-10-48-22-38(2)42(6)60(91-48)32-62(54)95-64/h37-38,45-78,81,84-85H,3-6,9-36H2,1-2,7-8H3/t37-,38-,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61+,62+,63-,64-,65-,66-,67-,68-,69+,70+,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m1/s1 |
InChI-Schlüssel |
ANOFFCZOLVRTSP-VCSYOIIJSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC[C@H](C[C@@H]1[C@@H]([C@H]2CC(=O)C[C@H]3CC[C@H]4[C@H](O3)[C@H]3[C@H]5[C@@H](O4)[C@@H]4[C@H](O5)C[C@@](O4)(O3)CC[C@H]3CC(=C)[C@@H](O3)CC[C@H]3C[C@H](C(=C)[C@H](O3)C[C@@H]2O1)C)OC)O)O |
Kanonische SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNCC(CC1C(C2CC(=O)CC3CCC4C(O3)C3C5C(O4)C4C(O5)CC(O4)(O3)CCC3CC(=C)C(O3)CCC3CC(C(=C)C(O3)CC2O1)C)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)
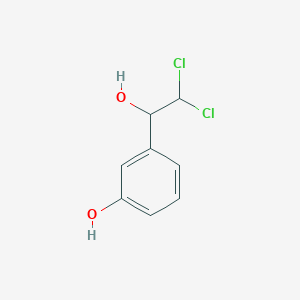
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
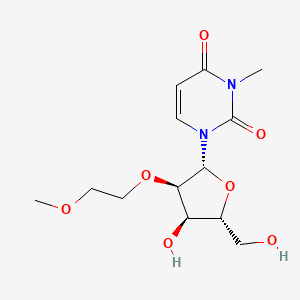
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
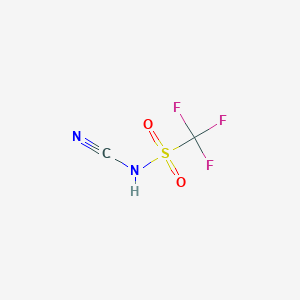
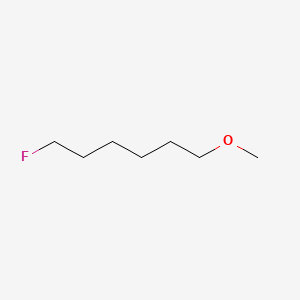
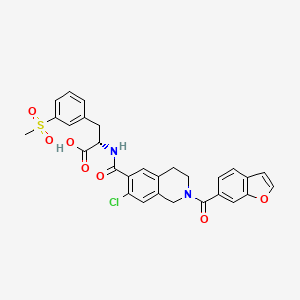
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)
